

Spectroscopic Profile of Diisobutyl Carbinol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisobutyl carbinol*

Cat. No.: *B1670625*

[Get Quote](#)

Introduction

Diisobutyl carbinol, systematically known as 2,6-dimethyl-4-heptanol, is a secondary alcohol with the chemical formula $C_9H_{20}O$. It finds applications as a solvent and as an intermediate in the synthesis of various chemical products. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial settings. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **diisobutyl carbinol**, complete with detailed experimental protocols and data visualization.

Chemical Structure and Properties

- IUPAC Name: 2,6-Dimethyl-4-heptanol
- Synonyms: **Diisobutyl carbinol**, DIBC
- CAS Number: 108-82-7
- Molecular Formula: $C_9H_{20}O$
- Molecular Weight: 144.25 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Spectroscopic Data

The following sections present the key spectroscopic data for **diisobutyl carbinol** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **diisobutyl carbinol**.

^1H NMR Spectral Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~3.6	m	1H	H-4 (CH-OH)
~1.7	m	2H	H-2, H-6 (CH)
~1.2	m	4H	H-3, H-5 (CH_2)
~0.9	d	12H	H-1, H-7, H-1', H-7' (CH_3)
~1.5 (broad)	s	1H	OH

^{13}C NMR Spectral Data (Predicted)

Chemical Shift (δ) (ppm)	Carbon Type	Assignment
~70	CH	C-4
~48	CH_2	C-3, C-5
~25	CH	C-2, C-6
~23	CH_3	C-1, C-7, C-1', C-7'

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **diisobutyl carbinol** are presented below.

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
~3360	Strong, Broad	O-H	Stretching
~2955, 2870	Strong	C-H	Stretching (Alkyl)
~1465	Medium	C-H	Bending (CH ₂ , CH ₃)
~1380	Medium	C-H	Bending (CH ₃)
~1120	Strong	C-O	Stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **diisobutyl carbinol** exhibits several characteristic fragments.

Mass Spectrometry Data

m/z	Relative Intensity	Proposed Fragment
144	Low	[M] ⁺ (Molecular Ion)
126	Moderate	[M - H ₂ O] ⁺
111	Moderate	[M - H ₂ O - CH ₃] ⁺
87	High	[M - C ₄ H ₉] ⁺ (Loss of isobutyl group)
57	High	[C ₄ H ₉] ⁺ (Isobutyl cation)
43	Very High	[C ₃ H ₇] ⁺ (Isopropyl cation)

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data for **diisobutyl carbinol**.

NMR Spectroscopy (^1H and ^{13}C)

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **diisobutyl carbinol**.

Materials:

- **Diisobutyl carbinol** (liquid sample)
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tubes
- Pipettes

Instrumentation:

- NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

- Sample Preparation:
 - Place approximately 0.5 mL of CDCl_3 in a clean, dry 5 mm NMR tube.
 - Add 1-2 drops of **diisobutyl carbinol** to the NMR tube.
 - Cap the tube and gently invert it several times to ensure a homogeneous solution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock onto the deuterium signal of the CDCl_3 .

- Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 12 ppm, centered around 5 ppm.
 - Use a standard single-pulse experiment.
 - Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
 - Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
 - Phase the spectrum and reference the TMS peak to 0.00 ppm.
 - Integrate all signals and determine the chemical shifts and coupling constants.
- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C nucleus frequency.
 - Set the spectral width to approximately 220 ppm, centered around 100 ppm.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
 - Phase the spectrum and reference the CDCl_3 triplet to 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of neat **diisobutyl carbinol**.

Materials:

- **Diisobutyl carbinol** (liquid sample)
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂ and H₂O).
- Sample Analysis:
 - Place a small drop of **diisobutyl carbinol** onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
 - Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
- Data Processing and Cleaning:
 - The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Identify and label the major absorption peaks.
 - Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **diisobutyl carbinol**.

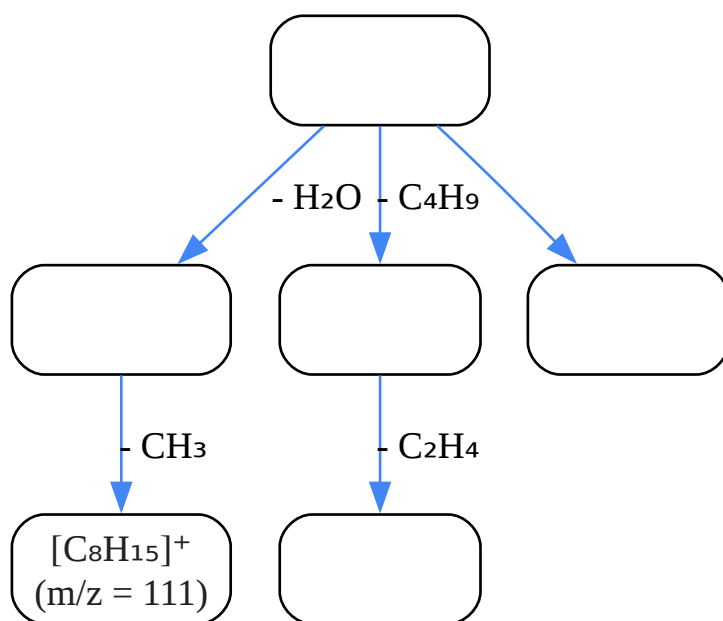
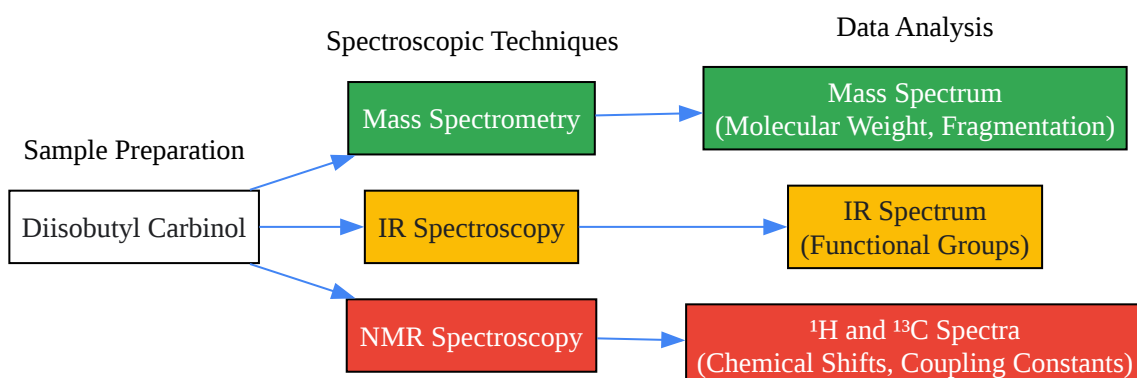
Materials:

- **Diisobutyl carbinol** (liquid sample)
- Gas chromatograph-mass spectrometer (GC-MS) system
- Microsyringe

Procedure:

- GC-MS Setup:
 - Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, and then ramp up to 250°C at 10°C/min.
 - Set the injector temperature to 250°C.
 - Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
 - Set the MS transfer line temperature to 280°C and the ion source temperature to 230°C.
- Sample Injection:
 - Draw a small amount of **diisobutyl carbinol** into a microsyringe.
 - Inject 1 µL of the sample into the GC injector.
- Data Acquisition:
 - The sample will be vaporized and separated on the GC column before entering the mass spectrometer.
 - Acquire mass spectra in the range of m/z 40-400 using electron ionization at 70 eV.
- Data Analysis:
 - Identify the peak corresponding to **diisobutyl carbinol** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

Visualizations



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethyl-4-heptanol | C₉H₂₀O | CID 7957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. monumentchemical.com [monumentchemical.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Diisobutyl Carbinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670625#spectroscopic-data-of-diisobutyl-carbinol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com